7-chloro-N-(2,4-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Description
7-CHLORO-N-(2,4-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a chloro-substituted benzoxazepine ring, a methanesulfonyl group, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
Molecular Formula |
C19H21ClN2O4S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
7-chloro-N-(2,4-dimethylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O4S/c1-12-4-6-15(13(2)10-12)21-19(23)18-8-9-22(27(3,24)25)16-11-14(20)5-7-17(16)26-18/h4-7,10-11,18H,8-9H2,1-3H3,(H,21,23) |
InChI Key |
JFYQZTDUNGOBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-N-(2,4-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring.
Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methanesulfonyl Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chloro group or the carboxamide group, resulting in dechlorination or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoxazepine derivatives.
Scientific Research Applications
7-CHLORO-N-(2,4-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-N-(2,4-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-CHLORO-N-(2,4-DIMETHYLPHENYL)-3-(PHENYLSULFONYL)-1,2,3-TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: Shares structural similarities but differs in the triazoloquinazoline ring.
SULFONAMIDE DERIVATIVES: Similar in having the sulfonamide group but differ in the overall structure.
Uniqueness
7-CHLORO-N-(2,4-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential pharmacological properties, which distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
